molecular formula C9H10N2O4 B13998846 n-(4-Methyl-2-nitrophenyl)glycine CAS No. 62573-36-8

n-(4-Methyl-2-nitrophenyl)glycine

Cat. No.: B13998846
CAS No.: 62573-36-8
M. Wt: 210.19 g/mol
InChI Key: STDUAJYOFXORNK-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-nitrophenyl)glycine: is an organic compound with the molecular formula C9H10N2O4 It is a derivative of glycine, where the amino group is substituted with a 4-methyl-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-2-nitrophenyl)glycine typically involves the reaction of 4-methyl-2-nitroaniline with glycine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, and the reaction is often conducted at elevated temperatures to increase the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methyl-2-nitrophenyl)glycine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Reduction: 4-Methyl-2-aminophenylglycine.

    Oxidation: 4-Carboxy-2-nitrophenylglycine.

    Substitution: Various substituted phenylglycine derivatives.

Scientific Research Applications

Chemistry: N-(4-Methyl-2-nitrophenyl)glycine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor for the preparation of various derivatives.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical compounds and as a probe to study biological pathways.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-nitrophenyl)glycine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound can also interact with enzymes and proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(4-Nitrophenyl)glycine: Similar structure but lacks the methyl group.

    N-(2-Nitrophenyl)glycine: Similar structure but with the nitro group in a different position.

    N-(4-Methylphenyl)glycine: Similar structure but lacks the nitro group.

Uniqueness: N-(4-Methyl-2-nitrophenyl)glycine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wider range of chemical reactions and applications compared to its similar compounds.

Properties

CAS No.

62573-36-8

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(4-methyl-2-nitroanilino)acetic acid

InChI

InChI=1S/C9H10N2O4/c1-6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13)

InChI Key

STDUAJYOFXORNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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